molecular formula C14H12BF3O3 B1591646 (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 870778-98-6

(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1591646
M. Wt: 296.05 g/mol
InChI Key: TVFNNGHGIHZSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a chemical compound with the molecular formula C14H12BF3O3 . It belongs to the class of boronic acids and derivatives.

  • The compound consists of a phenyl ring with a trifluoromethyl group attached to it, connected to a boronic acid moiety via an ether linkage.





  • Synthesis Analysis



    • The synthesis of this compound typically involves the reaction of an appropriate phenol (such as 3-trifluoromethylphenol) with a boron reagent (such as boron tribromide or boronic acid derivatives).

    • The specific synthetic route may vary depending on the desired substitution pattern and functional groups.





  • Molecular Structure Analysis



    • The molecular structure of 3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid consists of a phenyl ring (with the trifluoromethyl group) connected to a boronic acid group via an oxygen atom.

    • The boronic acid group contains a boron atom bonded to three oxygen atoms.





  • Chemical Reactions Analysis



    • This compound can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used for the synthesis of biaryl compounds.

    • It may also be involved in other coupling reactions and functional group transformations.





  • Physical And Chemical Properties Analysis



    • Melting Point : The compound has a melting point range of 90-133°C .

    • Solubility : It is soluble in organic solvents like acetone , methanol , and ethyl acetate .




  • Scientific Research Applications

    Catalysis and Organic Synthesis

    Boronic acids are known for their role in catalysis, particularly in dehydrative condensation and amidation reactions. The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to catalyze dehydrative condensation between carboxylic acids and amines efficiently. This process is significant for peptide synthesis and other organic transformations, highlighting the importance of the ortho-substituent in preventing coordination to the boron atom, thereby accelerating the reaction (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

    Material Science and Polymer Chemistry

    Boronic acids play a pivotal role in material science, particularly in the synthesis of novel polymers with high glass-transition temperatures and solubility in organic solvents. The introduction of trifluoromethyl groups into boronic acid compounds has been used to synthesize novel arylene ether polymers with exceptional thermal stability and solubility properties, making them suitable for high-performance applications (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, et al., 2007).

    Environmental Sensing and Reporting

    Boronic acids are utilized in the development of environmental sensors and reporting systems. The design of nitrophenol-based boronic acid reporter compounds exploits the pK(a)-lowering effect of diol binding for the selective and specific recognition of saccharides. These reporter compounds undergo significant UV changes upon saccharide binding, demonstrating their potential for constructing polyboronic acid sensors for biological significance (W. Ni, H. Fang, G. Springsteen, B. Wang, 2004).

    Biochemical Applications

    In the realm of biochemistry, boronic acids are explored for their inhibitory properties against enzymes such as class C beta-lactamases. Aromatic boronic acids, including derivatives with various substituents, have been shown to reversibly inhibit these enzymes, suggesting their potential in studying enzyme mechanisms and possibly in the development of therapeutic agents (T. Beesley, N. Gascoyne, V. Knott-Hunziker, et al., 1983).

    Safety And Hazards



    • Hazard Classification : Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

    • Precautions : Avoid ingestion, wash hands thoroughly after handling, and seek medical attention if needed.




  • Future Directions



    • Further research could explore its applications in catalysis, materials science, and medicinal chemistry.

    • Investigate its potential as a building block for drug discovery or as a ligand in transition metal-catalyzed reactions.




    Remember that this analysis is based on available information, and specific details may vary depending on the context and intended use of the compound. Always consult reliable sources and scientific literature for more in-depth information123


    properties

    IUPAC Name

    [3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(19)20/h1-8,19-20H,9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TVFNNGHGIHZSDV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC(=CC=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H12BF3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10584644
    Record name (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10584644
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    296.05 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

    CAS RN

    870778-98-6
    Record name (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10584644
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
    Reactant of Route 2
    Reactant of Route 2
    (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
    Reactant of Route 3
    Reactant of Route 3
    (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
    Reactant of Route 4
    Reactant of Route 4
    (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
    Reactant of Route 5
    Reactant of Route 5
    (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
    Reactant of Route 6
    Reactant of Route 6
    (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.